Cas no 1261842-30-1 (Methyl 3,5-bis(2-(trifluoromethoxy)phenyl)picolinate)

Methyl 3,5-bis(2-(trifluoromethoxy)phenyl)picolinate 化学的及び物理的性質
名前と識別子
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- Methyl 3,5-bis(2-(trifluoromethoxy)phenyl)picolinate
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- インチ: 1S/C21H13F6NO4/c1-30-19(29)18-15(14-7-3-5-9-17(14)32-21(25,26)27)10-12(11-28-18)13-6-2-4-8-16(13)31-20(22,23)24/h2-11H,1H3
- InChIKey: SMDWYEFGTYBLAF-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C=CC=CC=1C1C(C(=O)OC)=NC=C(C2C=CC=CC=2OC(F)(F)F)C=1)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 11
- 重原子数: 32
- 回転可能化学結合数: 6
- 複雑さ: 628
- 疎水性パラメータ計算基準値(XlogP): 6.7
- トポロジー分子極性表面積: 57.6
Methyl 3,5-bis(2-(trifluoromethoxy)phenyl)picolinate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013003245-1g |
Methyl 3,5-bis(2-(trifluoromethoxy)phenyl)picolinate |
1261842-30-1 | 97% | 1g |
1,534.70 USD | 2021-07-04 | |
Alichem | A013003245-500mg |
Methyl 3,5-bis(2-(trifluoromethoxy)phenyl)picolinate |
1261842-30-1 | 97% | 500mg |
790.55 USD | 2021-07-04 | |
Alichem | A013003245-250mg |
Methyl 3,5-bis(2-(trifluoromethoxy)phenyl)picolinate |
1261842-30-1 | 97% | 250mg |
489.60 USD | 2021-07-04 |
Methyl 3,5-bis(2-(trifluoromethoxy)phenyl)picolinate 関連文献
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Methyl 3,5-bis(2-(trifluoromethoxy)phenyl)picolinateに関する追加情報
Methyl 3,5-bis(2-(trifluoromethoxy)phenyl)picolinate (CAS 1261842-30-1): A Comprehensive Overview
Methyl 3,5-bis(2-(trifluoromethoxy)phenyl)picolinate (CAS 1261842-30-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features and potential applications. This compound belongs to the class of picolinate derivatives, which are known for their versatile chemical properties and biological activities. The presence of trifluoromethoxy groups in its structure enhances its lipophilicity and metabolic stability, making it a valuable candidate for various industrial applications.
The molecular structure of Methyl 3,5-bis(2-(trifluoromethoxy)phenyl)picolinate includes a central picolinate ester framework flanked by two 2-(trifluoromethoxy)phenyl substituents. This arrangement not only contributes to its chemical stability but also influences its reactivity and interaction with biological targets. Researchers have explored its potential as a building block in drug discovery, particularly in the development of novel therapeutic agents targeting neurological and inflammatory disorders.
One of the key advantages of CAS 1261842-30-1 is its compatibility with modern synthetic methodologies, such as cross-coupling reactions and catalytic hydrogenation. These techniques enable the efficient modification of its core structure, allowing for the creation of diverse analogs with tailored properties. Recent studies have highlighted its utility in medicinal chemistry, where it serves as a precursor for the synthesis of bioactive molecules with improved pharmacokinetic profiles.
In addition to its pharmaceutical applications, Methyl 3,5-bis(2-(trifluoromethoxy)phenyl)picolinate has found use in agrochemical research. Its structural motifs are often incorporated into the design of new pesticides and herbicides, leveraging the electron-withdrawing effects of the trifluoromethoxy groups to enhance bioactivity. This dual applicability in both human health and agriculture underscores its importance in contemporary chemical research.
The growing interest in fluorinated compounds has further propelled the demand for CAS 1261842-30-1. Fluorine-containing molecules are prized for their ability to modulate the physicochemical properties of drugs and agrochemicals, such as solubility, bioavailability, and target binding affinity. As a result, Methyl 3,5-bis(2-(trifluoromethoxy)phenyl)picolinate is increasingly being investigated for its role in the development of next-generation small-molecule therapeutics and crop protection agents.
From a synthetic perspective, the preparation of Methyl 3,5-bis(2-(trifluoromethoxy)phenyl)picolinate typically involves multi-step organic transformations, including esterification and aromatic substitution reactions. Advanced analytical techniques, such as NMR spectroscopy and mass spectrometry, are employed to confirm its purity and structural integrity. These rigorous quality control measures ensure that the compound meets the high standards required for research and industrial applications.
The market for picolinate derivatives like CAS 1261842-30-1 is expected to expand in the coming years, driven by the increasing demand for innovative chemical solutions in healthcare and agriculture. Researchers and manufacturers alike are exploring scalable synthetic routes to meet this demand while maintaining cost-effectiveness and environmental sustainability. This compound’s unique combination of properties positions it as a key player in the evolving landscape of specialty chemicals.
In summary, Methyl 3,5-bis(2-(trifluoromethoxy)phenyl)picolinate (CAS 1261842-30-1) represents a fascinating example of how structural innovation can lead to diverse applications across multiple industries. Its role in drug discovery, agrochemical development, and material science highlights the interdisciplinary nature of modern chemical research. As scientific advancements continue to uncover new possibilities for this compound, its relevance in both academic and industrial settings is poised to grow.
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